
Potassium (E)-(3-chlorostyryl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (E)-(3-chlorostyryl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group enhances its reactivity and stability, allowing for efficient and selective transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (E)-(3-chlorostyryl)trifluoroborate typically involves the reaction of (E)-(3-chlorostyryl)boronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and air from affecting the reaction. The process involves the following steps:
- Dissolution of (E)-(3-chlorostyryl)boronic acid in a suitable solvent such as tetrahydrofuran (THF).
- Addition of potassium hydrogen fluoride to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Isolation of the product by filtration and washing with cold solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (E)-(3-chlorostyryl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and other polar aprotic solvents are often used.
Conditions: Reactions are typically carried out under inert atmospheres to prevent oxidation and moisture interference.
Major Products
The major products formed from reactions involving this compound include various substituted styrenes and other aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium (E)-(3-chlorostyryl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of potassium (E)-(3-chlorostyryl)trifluoroborate in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate.
Transmetalation: The trifluoroborate group transfers the styryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium Vinyltrifluoroborate: Similar in structure but with a vinyl group instead of a styryl group.
Potassium Phenyltrifluoroborate: Contains a phenyl group instead of a styryl group.
Potassium Alkyltrifluoroborates: Various alkyl groups attached to the trifluoroborate moiety.
Uniqueness
Potassium (E)-(3-chlorostyryl)trifluoroborate is unique due to the presence of the (E)-(3-chlorostyryl) group, which imparts specific reactivity and selectivity in cross-coupling reactions. Its stability and ease of handling make it a preferred reagent in many synthetic applications.
Eigenschaften
Molekularformel |
C8H6BClF3K |
|---|---|
Molekulargewicht |
244.49 g/mol |
IUPAC-Name |
potassium;[(E)-2-(3-chlorophenyl)ethenyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H6BClF3.K/c10-8-3-1-2-7(6-8)4-5-9(11,12)13;/h1-6H;/q-1;+1/b5-4+; |
InChI-Schlüssel |
YLPYURSNHVSDKK-FXRZFVDSSA-N |
Isomerische SMILES |
[B-](/C=C/C1=CC(=CC=C1)Cl)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C=CC1=CC(=CC=C1)Cl)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


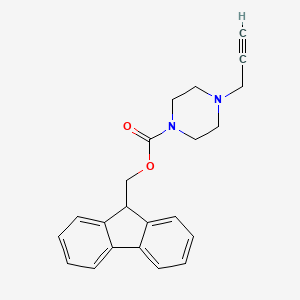
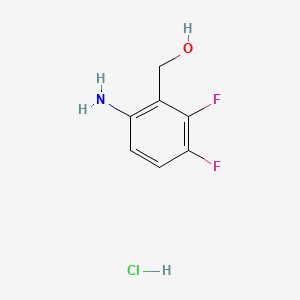
![8-Nitro-2-(piperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13458391.png)
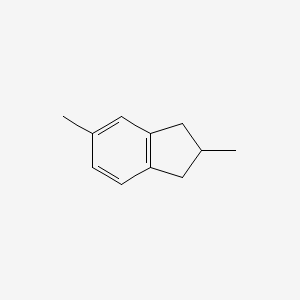
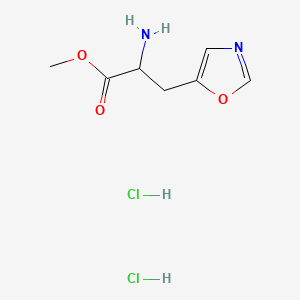
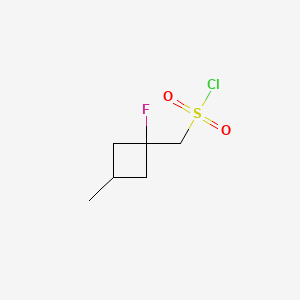



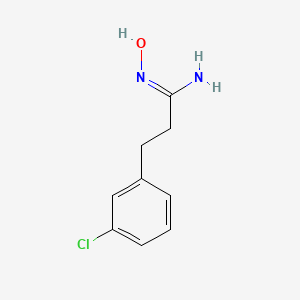
![Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B13458437.png)

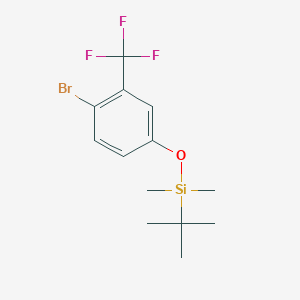
![N-[2-(1H-Indol-3-yl)ethyl]dodecanamide](/img/structure/B13458446.png)
